![molecular formula C11H15IO2 B2979952 11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one CAS No. 2138110-23-1](/img/structure/B2979952.png)

11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

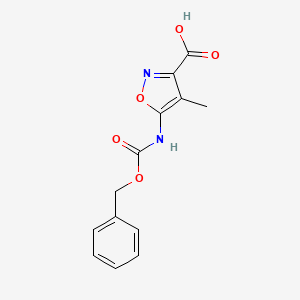

Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The prefix “11-(Iodomethyl)-10-oxa” suggests that the compound has an iodomethyl group at the 11th position and an oxygen atom (oxa) at the 10th position of the dispiro[3.0.3{5}.3{4}]undecan-9-one core structure .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. Spiro compounds, for example, can undergo a variety of reactions depending on their specific structure and the conditions under which the reactions are carried out .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have synthesized and characterized a variety of spirocyclic and related compounds, which share structural similarities with 11-(Iodomethyl)-10-oxadispiro[3.0.3^5.3^4]undecan-9-one. These studies often involve detailed analyses of crystal structures, providing insights into molecular conformations and the effects of substituents on structural properties. For instance, the synthesis of compounds with spirocyclic phosphorus frameworks has been explored for their potential as flame retardants due to their structural uniqueness and stability (Albright & Kmiec, 1978).

Flame Retardants

A significant area of application is the development of novel flame retardants. Compounds structurally related to 11-(Iodomethyl)-10-oxadispiro[3.0.3^5.3^4]undecan-9-one have been synthesized and evaluated for their effectiveness in enhancing the flame retardancy of polymers. These studies demonstrate the potential of spirocyclic phosphorus compounds to act as efficient flame retardants, improving the safety of materials without the need for traditional halogenated additives (Fan et al., 2015).

Propiedades

IUPAC Name |

11-(iodomethyl)-10-oxadispiro[3.0.35.34]undecan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IO2/c12-7-8-10(3-1-4-10)11(5-2-6-11)9(13)14-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHBCQOIMGHLEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(OC(=O)C23CCC3)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(Iodomethyl)-10-oxadispiro[3.0.3^{5}.3^{4}]undecan-9-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B2979869.png)

![4-methyl-6-phenyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979875.png)

![8-(4-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979879.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide](/img/structure/B2979880.png)

![3-(4-{[(Tert-butoxy)carbonyl]amino}oxan-4-yl)propanoic acid](/img/structure/B2979889.png)

![Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2979890.png)

![2-[Benzyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2979892.png)